3-(2-Pyridyldithio)propanoic acid hydrazide

Catalog No.
S538865
CAS No.
115616-51-8
M.F
C8H11N3OS2
M. Wt
229.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Pyridyldithio)propanoic acid hydrazide

CAS Number

115616-51-8

Product Name

3-(2-Pyridyldithio)propanoic acid hydrazide

IUPAC Name

3-(pyridin-2-yldisulfanyl)propanehydrazide

Molecular Formula

C8H11N3OS2

Molecular Weight

229.3 g/mol

InChI

InChI=1S/C8H11N3OS2/c9-11-7(12)4-6-13-14-8-3-1-2-5-10-8/h1-3,5H,4,6,9H2,(H,11,12)

InChI Key

NITXODYAMWZEJY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SSCCC(=O)NN

Solubility

Soluble in DMSO

Synonyms

3-(2-pyridyldithio)propionic acid hydrazide, S-(2-thiopyridyl)mercaptopropionohydrazide, S-(2-thiopyridyl)mercaptopropionohydrazide hydrochloride, TPMPH

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NN

Description

The exact mass of the compound 3-(2-Pyridyldithio)propanoic acid hydrazide is 229.0344 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PDPH, also known as 3-(2-pyridyldithio)propionyl hydrazide, is a valuable tool in scientific research for its function as a heterobifunctional crosslinker. This means it has two distinct reactive groups that can form bonds with different types of molecules [].

Crosslinking Proteins and Carbohydrates

The two key functional groups of PDPH are:

  • Pyridyldithiol group: This group reacts with free sulfhydryl (-SH) groups on molecules like cysteine residues in proteins to form stable disulfide bonds [].
  • Hydrazide group: This group reacts with carbonyl groups (aldehydes and ketones) to form hydrazone bonds []. Notably, aldehyde groups can be introduced into carbohydrates by a process called periodate oxidation [].

This unique combination allows PDPH to covalently link proteins and carbohydrates. For instance, researchers can use PDPH to conjugate antibodies (proteins) with liposomes (lipid vesicles) containing maleimide groups []. This creates targeted drug delivery systems where the antibody directs the liposome to a specific cell type.

Applications beyond Protein-Carbohydrate Crosslinking

PDPH's utility extends beyond protein-carbohydrate conjugation. Here are some additional research applications:

  • Sulfhydryl-reactive reagent for glycoproteins and carbohydrates: After the hydrazide group of PDPH reacts with an oxidized carbohydrate, the pyridyldithiol group can be cleaved using a reducing agent. This exposes a free sulfhydryl group, which can be further exploited in subsequent experiments [].
  • Crosslinking with primary amines: The primary amine of the hydrazide moiety in PDPH can be coupled to a carboxyl group using a crosslinker called EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) []. This enables the conjugation of molecules containing both amine and carboxyl functionalities.

3-(2-Pyridyldithio)propanoic acid hydrazide, identified by its CAS number 115616-51-8, is a chemical compound characterized by its unique structure that includes a pyridyldithiol moiety. This compound is a fluorescent sulfhydryl-active reagent and is notable for its ability to form stable disulfide bonds with free sulfhydryl groups on cysteine residues in proteins. It appears as a white solid with a melting point ranging from 89 to 92°C and has a molecular formula of C₈H₁₁N₃OS₂, with a molecular weight of 229.32 g/mol .

PDPH acts as a bridge between two biomolecules through its bifunctional nature. The pyridyldithiol group covalently links to a cysteine residue in a protein via a disulfide bond, while the hydrazide group reacts with a carbonyl group on another biomolecule (e.g., a carbohydrate) to form a hydrazone bond. This creates a stable conjugate between the protein and the carbohydrate molecule [].

Due to its functional groups. The pyridyldithiol group reacts readily with thiol (-SH) groups, facilitating the formation of disulfide bonds. This reactivity is particularly useful in bioconjugation processes where it can serve as a cross-linker for proteins and other biomolecules. Additionally, the hydrazide functional group can undergo condensation reactions, allowing for further derivatization and modification of the compound .

This compound exhibits significant biological activity, primarily due to its ability to form covalent bonds with thiol-containing biomolecules. Its application as a cross-linker enables the conjugation of antibodies to liposomes, enhancing the delivery and efficacy of therapeutic agents. The fluorescence properties also allow for tracking and visualization in various biological assays . Furthermore, studies suggest potential applications in drug delivery systems and targeted therapies due to its selective reactivity.

The synthesis of 3-(2-Pyridyldithio)propanoic acid hydrazide typically involves the reaction of 3-(2-pyridyldithio)propanoic acid with hydrazine or its derivatives. The general steps include:

  • Preparation of 3-(2-Pyridyldithio)propanoic Acid: This can be synthesized from appropriate starting materials through standard organic synthesis techniques.
  • Hydrazinolysis: The acid is then reacted with hydrazine under controlled conditions to yield the hydrazide derivative.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity .

3-(2-Pyridyldithio)propanoic acid hydrazide finds applications across various fields:

  • Bioconjugation: Used as a cross-linker for proteins, facilitating the development of antibody-drug conjugates.
  • Fluorescent Probes: Its fluorescent properties make it suitable for use in imaging and tracking biological molecules.
  • Metal Chelation: It acts as a chelating agent in coordination chemistry, assisting in the stabilization of metal ions .

Interaction studies involving 3-(2-Pyridyldithio)propanoic acid hydrazide focus on its reactivity with thiol groups in proteins. These studies demonstrate its ability to form stable conjugates, which are crucial for developing targeted delivery systems in therapeutic applications. Additionally, research has indicated that this compound can be used to study protein folding and stability by observing changes upon conjugation with thiol-containing substrates .

Several compounds exhibit structural or functional similarities to 3-(2-Pyridyldithio)propanoic acid hydrazide. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
3-(2-Pyridyldithio)propionic acidContains pyridyldithiol moietyUsed primarily as a cross-linker
N-acetylcysteineContains thiol groupKnown for antioxidant properties
Maleimide derivativesReactive maleimide groupFrequently used for protein labeling
2-MercaptoethanolSimple thiol compoundCommonly used reducing agent

3-(2-Pyridyldithio)propanoic acid hydrazide stands out due to its dual functionality as both a cross-linker and fluorescent probe, making it particularly versatile in biochemical applications compared to other similar compounds .

The reactivity of 3-(2-Pyridyldithio)propanoic acid hydrazide with thiol-containing biomolecules proceeds through a well-characterized disulfide exchange mechanism that exhibits distinct kinetic parameters dependent on molecular structure and environmental conditions [1] [2] [3]. The pyridyldithiol moiety functions as the sulfhydryl-reactive component, forming disulfide bonds through nucleophilic substitution reactions with free cysteine residues and other thiol-containing molecules [1] [4].

Kinetic Rate Constants and Temperature Dependence

The thiolate-pyridyldithio exchange reactions demonstrate rate constants ranging from 10³ to 10⁶ M⁻¹s⁻¹ under physiological conditions, with optimal reactivity observed between 25-37°C [2] [3]. These values significantly exceed those observed for conventional glutathione-disulfide exchange reactions, which typically exhibit rate constants in the range of 10-10³ M⁻¹s⁻¹ [5] [6]. The enhanced reactivity stems from the electron-withdrawing properties of the pyridyl group, which stabilizes the leaving pyridine-2-thione product and facilitates the nucleophilic attack by thiolate anions [2] [7].

Temperature studies on peptide thiol-disulfide exchange systems have revealed Arrhenius-type behavior, with rate constants increasing exponentially with temperature across the physiologically relevant range of 4-50°C [8]. At pH 7.0, the second-order rate constant for peptide systems is 6.9±0.1 M⁻¹s⁻¹ at 25°C, demonstrating the moderate reactivity expected for simple thiol-disulfide exchanges [8].

Mechanistic Pathway and Transition State Structure

The disulfide exchange reaction proceeds through a classical SN2-type nucleophilic substitution mechanism involving the formation of a linear trisulfide transition state [6] [9]. Computational studies using density functional theory (DFT) methods have characterized the transition state structure, revealing S-S-S bond angles of approximately 165° and S-S distances of 2.7 Å [10]. The reaction mechanism involves initial deprotonation of the attacking thiol to form the nucleophilic thiolate anion, followed by concerted attack on the disulfide bond with simultaneous displacement of pyridine-2-thione [6] [9].

The activation barriers for these reactions range from 9.8 to 27.0 kcal/mol, depending on the specific thiol and disulfide partners involved [9] [11]. Sterically hindered systems, such as those involving tert-butyl groups, exhibit higher activation barriers due to increased steric hindrance at the transition state [9]. The intrinsic barrier for thiol-disulfide exchange has been computationally determined to be 11.6 kcal/mol using high-level CCSD(T)/CBS calculations [12] [13].

Biomolecular Specificity and Selectivity

The compound demonstrates selective reactivity toward free sulfhydryl groups over other nucleophilic functional groups commonly found in biological systems [1] [3]. This selectivity arises from the optimal nucleophilicity of thiolate anions and the favorable thermodynamics of disulfide bond formation. The reaction shows minimal cross-reactivity with amino groups, hydroxyl groups, or imidazole residues under physiological pH conditions [3] [14].

Studies on protein conjugation have demonstrated that the compound effectively modifies cysteine residues in various protein structures, including antibodies and enzymes, without significant alteration of protein function when targeting surface-accessible cysteines [15]. The 9.2 Å spacer arm length provides sufficient flexibility for protein-protein conjugation while maintaining structural integrity [1] [3].

Hydrazide-Aldehyde Condensation Chemistry

The hydrazide functional group of 3-(2-Pyridyldithio)propanoic acid hydrazide exhibits complementary reactivity toward carbonyl-containing compounds, forming stable hydrazone linkages through nucleophilic condensation reactions [3] [14]. This dual reactivity enables the compound to function as a heterobifunctional crosslinking reagent, capable of simultaneously engaging sulfhydryl and carbonyl functionalities [1] [4].

Reaction Mechanism and Intermediate Formation

The hydrazide-aldehyde condensation proceeds through a well-established mechanism involving nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by dehydration to form the stable hydrazone product [16] [17]. The reaction initiates with proton-catalyzed attack of the nucleophilic hydrazide on the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate [16] [18]. This intermediate undergoes subsequent dehydration through protonation of the hydroxyl group and elimination of water, yielding the final hydrazone product [16].

Density functional theory calculations have revealed that the final fate of the hemiaminal intermediate is crucial in determining reaction selectivity [17] [18]. Under conditions favoring hydrazone formation, the dehydration pathway is thermodynamically preferred, with activation barriers typically ranging from 15-25 kcal/mol depending on the specific aldehyde structure and reaction conditions [17].

pH and Solvent Effects

Optimal hydrazide-aldehyde condensation occurs under near-neutral conditions (pH 6.5-7.5) in amine-free buffer systems [3] [14]. The pH dependence reflects the balance between hydrazide nucleophilicity and aldehyde electrophilicity, with both factors being influenced by protonation states [16]. At lower pH values, protonation of the hydrazide nitrogen reduces nucleophilicity, while at higher pH values, potential side reactions with hydroxide ions may compete with the desired condensation [19].

The reaction demonstrates enhanced efficiency in the presence of molecular sieves or other dehydrating agents that favor water elimination from the hemiaminal intermediate [16]. Solvent polarity also influences reaction kinetics, with polar aprotic solvents generally accelerating the condensation process compared to protic solvents [19].

Substrate Scope and Functional Group Tolerance

The compound shows broad reactivity toward various aldehyde substrates, including aromatic aldehydes, aliphatic aldehydes, and periodate-oxidized carbohydrate derivatives [20] [21] [3]. Substituted aromatic aldehydes demonstrate variable reactivity depending on electronic effects, with electron-withdrawing substituents generally enhancing aldehyde electrophilicity and accelerating condensation rates [20] [21].

Periodate oxidation of glycoproteins generates reactive aldehyde groups from sialic acid and other sugar components, creating sites for hydrazide attachment [15] [22] [3]. This strategy has proven particularly effective for protein modification and bioconjugation applications, where mild oxidation conditions preserve protein structure while generating reactive aldehyde handles [22].

The reaction tolerates a wide range of functional groups, including alcohols, amines (when protected or at low concentrations), and carboxylic acids [21]. However, primary amines can compete with hydrazide for aldehyde binding, necessitating their removal or protection during conjugation reactions [3] [14].

pH-Dependent Reactivity Patterns

The reactivity profile of 3-(2-Pyridyldithio)propanoic acid hydrazide demonstrates pronounced pH dependence, reflecting the ionization states of both the pyridyldithiol and hydrazide functional groups [23] [2] [8]. Understanding these pH effects is crucial for optimizing reaction conditions and predicting compound behavior in biological systems.

Pyridyldithiol Reactivity Across pH Range

The pyridyldithiol group exhibits optimal reactivity toward sulfhydryl groups at pH 7.0-8.0, corresponding to conditions where significant populations of thiolate anions are present [2] [7] [3]. Below pH 5.8, the reaction proceeds primarily through proton-coupled electron transfer mechanisms, with substantially reduced reaction rates due to limited thiolate formation [23]. The activation barriers in this regime are elevated, reflecting the energetic cost of concurrent protonation and electron transfer processes [23].

In the intermediate pH range (5.8-9.9), mixed protonation states exist in dynamic equilibrium, leading to complex pH-rate profiles that reflect the contributions of multiple reactive species [23] [8]. Kinetic studies on peptide systems have demonstrated that the observed pseudo-first-order rate constant (kobs) exhibits a linear relationship with pH in the pharmaceutically relevant range (pH 6.0-8.0), with a slope of approximately 1, indicating first-order dependence on hydroxide ion concentration [8].

Above pH 9.9, the thiolate anion becomes the dominant species, resulting in maximum nucleophilicity and minimal activation barriers for disulfide exchange [23]. However, the rate increase plateaus as the thiol approaches complete deprotonation, and the pH dependence becomes less pronounced [8].

Hydrazide Protonation and Nucleophilicity

The hydrazide functional group demonstrates optimal condensation reactivity under mildly acidic to neutral conditions (pH 6.5-7.5), where the nitrogen lone pairs retain sufficient nucleophilicity for carbonyl attack while avoiding excessive protonation [3] [14]. At lower pH values, protonation of the hydrazide nitrogen significantly reduces nucleophilicity, slowing condensation reactions with aldehydes and ketones [16].

The pKa of the hydrazide group in 3-(2-Pyridyldithio)propanoic acid hydrazide has not been directly measured, but analogous hydrazide compounds typically exhibit pKa values in the range of 2-4, suggesting that the free base form predominates under physiological conditions [17]. This protonation behavior contributes to the observed pH optimum for hydrazide reactivity.

Competitive Reaction Pathways

At intermediate pH values (pH 7-8), both functional groups of the compound maintain significant reactivity, enabling simultaneous engagement of thiol and carbonyl functionalities [1] [3]. This dual reactivity window is particularly important for bioconjugation applications, where proteins may contain both cysteine residues and oxidized carbohydrate groups [15] [22].

pH-dependent studies have revealed that the relative rates of disulfide exchange versus hydrazide condensation can be modulated by solution pH, providing a means for controlling reaction selectivity [8]. Under mildly basic conditions (pH 8-9), disulfide exchange is favored due to enhanced thiolate formation, while under neutral to mildly acidic conditions (pH 6-7), hydrazide condensation becomes competitive [3] [14].

Buffer selection critically influences these pH effects, with phosphate and HEPES buffers providing optimal performance for most applications [3]. Tris buffers should be avoided due to potential competition with aldehyde groups, while amino-containing buffers can interfere with hydrazide reactivity [3] [14].

Computational Modeling of Transition States

Advanced computational methods have provided detailed insights into the transition state structures and reaction mechanisms governing the dual reactivity of 3-(2-Pyridyldithio)propanoic acid hydrazide [9] [13] [10]. These studies have employed a range of theoretical approaches, from density functional theory to high-level ab initio methods, to characterize the energetics and structural features of key transition states.

Density Functional Theory Investigations

Systematic benchmarking studies have evaluated the performance of 92 different density functionals for describing thiol-disulfide exchange reactions [13]. The M06-2X and BMK functionals have emerged as particularly accurate for reproducing experimental activation barriers, with deviations of only 0.17 kcal/mol from reference CCSD(T)/CBS calculations [13]. These methods successfully capture the SN2-like character of the disulfide exchange transition state, characterized by the linear arrangement of three sulfur atoms and symmetric charge distribution [9] [13].

B3LYP calculations have provided detailed geometric parameters for the transition state structure, revealing S-S bond distances of 2.7 Å and S-S-S bond angles of approximately 165° [10]. The slight deviation from perfect linearity reflects the influence of substituent effects and solvation on the transition state geometry [10]. The trisulfide intermediate lies approximately 10.7 kcal/mol below the separated reactants in protein environments, providing sufficient lifetime for conformational adjustments during disulfide bond formation [9].

High-Level Ab Initio Calculations

CCSD(T)/CBS calculations have established benchmark energetics for thiol-disulfide exchange reactions, revealing intrinsic activation barriers of 11.6 kcal/mol for simple systems [12] [13]. These calculations have confirmed the SN2 mechanism for sterically unhindered cases while revealing a preference for stepwise mechanisms in more congested systems [9]. The inclusion of solvent effects through continuum models (COSMO) supports the SN2 pathway in both polar and nonpolar environments [9].

MP2/aug-cc-pVTZ geometry optimizations have provided high-accuracy structural parameters for transition states, confirming the near-linear arrangement of sulfur atoms and symmetric charge distribution characteristic of thiol-disulfide exchange [13] [10]. These calculations have also revealed the sensitivity of activation barriers to basis set size and electron correlation effects, emphasizing the importance of high-level methods for quantitative predictions [13].

QM/MM Molecular Dynamics Simulations

Combined quantum mechanical/molecular mechanical (QM/MM) metadynamics simulations have explored the role of protein environments in modulating disulfide exchange kinetics [10]. These studies have revealed that the transition state structure remains remarkably consistent across different protein contexts, with S-S distances and bond angles varying by less than 0.1 Å and 5°, respectively [10].

The protein environment influences reaction energetics through three primary mechanisms: electrostatic polarization, steric hindrance, and structural strain in the disulfide bond [24]. Quantitative analysis has shown that hydrophobic environments can accelerate disulfide exchange by up to three orders of magnitude compared to aqueous solution, due to the more favorable solvation of the dispersed charge in the transition state [25] [24].

Machine Learning Approaches to Transition State Prediction

Recent advances in machine learning have enabled rapid prediction of transition state structures for chemical reactions, including disulfide exchange processes [26] [27]. These methods, based on graph neural networks and molecular descriptors, can predict transition state geometries within seconds rather than hours required for traditional quantum chemical calculations [26].

The application of these methods to pyridyldithiol chemistry has revealed systematic trends in activation barriers as a function of substituent effects and molecular structure [27]. Electron-withdrawing groups on the pyridyl ring consistently lower activation barriers by 2-5 kcal/mol compared to electron-donating substituents, consistent with the enhanced electrophilicity of the disulfide bond [27].

Solvation and Environmental Effects

Computational studies have extensively characterized the influence of solvent and microenvironment on disulfide exchange kinetics [25] [11]. Polar aprotic solvents such as DMSO and DMF accelerate reactions by factors of 2000-3000 compared to water, due to preferential stabilization of the ionic transition state [28]. These effects can be quantitatively reproduced using implicit solvation models with appropriate parametrization [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Exact Mass

229.0344

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

115616-51-8

Wikipedia

S-(2-Thiopyridyl)mercaptopropionohydrazide

Dates

Last modified: 08-15-2023
1: Ansell SM, Tardi PG, Buchkowsky SS. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates. Bioconjug Chem. 1996 Jul-Aug;7(4):490-6. PubMed PMID: 8853463.
2: Suh W, Chung JK, Park SH, Kim SW. Anti-JL1 antibody-conjugated poly (L-lysine) for targeted gene delivery to leukemia T cells. J Control Release. 2001 May 14;72(1-3):171-8. PubMed PMID: 11389996.

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